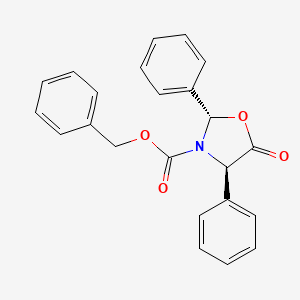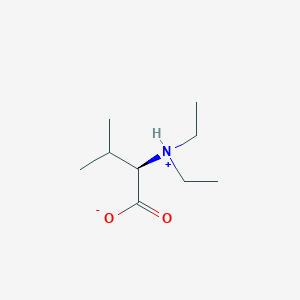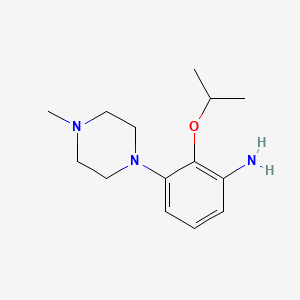
tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group, a benzyl group, and a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride typically involves the protection of the amine group in the piperazine ring with a tert-butyl carbamate (Boc) groupThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method is preferred over traditional batch processes due to its higher efficiency and versatility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methyl positions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical agents .
Industry
In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, while the benzyl and piperazine moieties interact with the target sites, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-benzylpiperazine-1-carboxylate
- tert-Butyl ®-4-methylpiperazine-1-carboxylate
- Benzyl ®-2-benzyl-4-methylpiperazine-1-carboxylate
Uniqueness
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is unique due to the combination of its tert-butyl, benzyl, and methyl groups, which confer specific reactivity and stability. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
IUPAC Name |
tert-butyl (2R)-2-benzyl-4-methylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14;/h5-9,15H,10-13H2,1-4H3;1H/t15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERVKGMXGHCVBD-XFULWGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8218794.png)
![(1S,3S,6R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8218806.png)




![N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B8218836.png)
![Methyl4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B8218839.png)



![1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B8218871.png)


